molecular formula C14H13N3 B1393171 1-(2-Naphthylmethyl)-1H-pyrazol-4-amine CAS No. 1240567-95-6

1-(2-Naphthylmethyl)-1H-pyrazol-4-amine

Cat. No. B1393171
M. Wt: 223.27 g/mol
InChI Key: CWZXGPSTHQHMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Naphthylmethyl)-1H-pyrazol-4-amine” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a naphthylmethyl group, and an amine group .


Molecular Structure Analysis

The molecular structure of “1-(2-Naphthylmethyl)-1H-pyrazol-4-amine” would be expected to contain a pyrazole ring, a naphthylmethyl group, and an amine group . The exact structure would depend on the specific arrangement and bonding of these groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Naphthylmethyl)-1H-pyrazol-4-amine” would depend on its specific molecular structure. Similar compounds, such as 2-naphthylmethyl, have been studied for their physical and chemical properties .

Scientific Research Applications

  • Pharmacological Research :

    • 1-arylpyrazoles, including derivatives of "1-(2-Naphthylmethyl)-1H-pyrazol-4-amine", have been explored as potent σ(1) receptor antagonists. One notable compound, S1RA (E-52862), demonstrated high activity in neurogenic pain models and showed promise in neuropathic pain treatment due to its selectivity and safety profile (Díaz et al., 2012).
  • Chemical Synthesis and Applications :

    • A series of 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives showed significant antifungal activity, particularly against strains like Aspergillus niger and Aspergillus flavus (Goel et al., 2014).
    • The synthesis and characterization of pyrazole derivatives revealed their potential as antimicrobial agents, with specific focus on antitumor, antifungal, and antibacterial properties (Titi et al., 2020).
    • In the field of organic chemistry, pyrazole derivatives have been used in domino reactions to synthesize novel heterocycles, demonstrating their versatility in chemical synthesis (Jiang et al., 2014).
  • Material Sciences :

    • Pyrazole clubbed imino naphthyl derivatives, synthesized from 1-phenyl-3-methoxy phenyl-1H-pyrazol-4-carboxaldehyde, showed potential in DNA binding and molecular docking studies, indicating their relevance in the development of new materials with biological activity (Sandhya et al., 2021).

Safety And Hazards

The safety and hazards of “1-(2-Naphthylmethyl)-1H-pyrazol-4-amine” would depend on its specific properties and uses. It’s always important to handle chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on “1-(2-Naphthylmethyl)-1H-pyrazol-4-amine” could include further studies on its synthesis, properties, and potential applications. For example, research on similar compounds has explored their photochemical properties .

properties

IUPAC Name

1-(naphthalen-2-ylmethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-14-8-16-17(10-14)9-11-5-6-12-3-1-2-4-13(12)7-11/h1-8,10H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZXGPSTHQHMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C=C(C=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Naphthylmethyl)-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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